molecular formula C5H14ClNO B12414516 Choline-D13 chloride

Choline-D13 chloride

Cat. No.: B12414516
M. Wt: 152.70 g/mol
InChI Key: SGMZJAMFUVOLNK-TYBPHYHNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Choline-D13 chloride is a deuterium-labeled version of choline chloride. Choline chloride is an organic compound and a quaternary ammonium salt. It serves as an acyl group acceptor and a substrate for choline acetyltransferase. Choline chloride is widely used as a feed additive, particularly for poultry, where it promotes growth .

Chemical Reactions Analysis

Choline-D13 chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed from these reactions are betaine, trimethylamine, and quaternary ammonium salts .

Scientific Research Applications

Choline-D13 chloride has numerous scientific research applications:

Mechanism of Action

Choline-D13 chloride acts as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. It also plays a role in lipid metabolism and cell membrane integrity. Choline chloride is involved in the synthesis of phosphatidylcholine, which is crucial for maintaining cell membrane structure and function .

Comparison with Similar Compounds

Choline-D13 chloride is similar to other choline compounds such as:

  • Choline bitartrate
  • Choline citrate
  • Phosphatidylcholine

What sets this compound apart is its deuterium labeling, which makes it particularly useful in research applications requiring stable isotope-labeled compounds .

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

152.70 g/mol

IUPAC Name

(1,1,2,2-tetradeuterio-2-hydroxyethyl)-tris(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D2,5D2;

InChI Key

SGMZJAMFUVOLNK-TYBPHYHNSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O.[Cl-]

Canonical SMILES

C[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

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